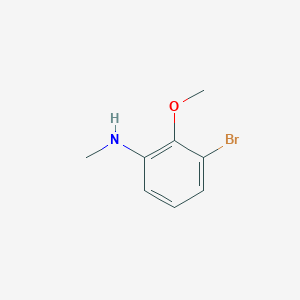

3-溴-2-甲氧基-N-甲基苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 3-Bromo-2-methoxy-N-methylaniline is a chemical that is not directly studied in the provided papers, but its structural analogs and related compounds have been the subject of research. These studies provide insights into the synthesis, molecular structure, and chemical properties of similar compounds, which can be extrapolated to understand 3-Bromo-2-methoxy-N-methylaniline.

Synthesis Analysis

The synthesis of related compounds involves palladium-catalyzed cross-coupling reactions, as seen in the synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives . These reactions are efficient and yield products with various substituents, indicating that a similar approach could potentially be applied to synthesize 3-Bromo-2-methoxy-N-methylaniline. The Suzuki cross-coupling reaction, in particular, is a versatile method for creating carbon-carbon bonds and could be a key step in the synthesis of the compound .

Molecular Structure Analysis

Computational studies, such as density functional theory (DFT), are used to predict the molecular structure and vibrational frequencies of compounds like 3-methoxyaniline . These studies provide detailed information on the geometry and electronic properties of molecules. For 3-Bromo-2-methoxy-N-methylaniline, similar computational methods could be employed to understand its molecular structure and predict its reactivity.

Chemical Reactions Analysis

The chemical reactivity of compounds structurally related to 3-Bromo-2-methoxy-N-methylaniline can be inferred from reactivity descriptors such as ionization energy, electron affinity, chemical hardness, and nucleophilicity . These descriptors are calculated to understand the reactivity and stability of molecules. The synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid also involves selective reactions that highlight the influence of substituents on the reactivity of the bromo-methoxy-aniline framework .

Physical and Chemical Properties Analysis

Spectroscopic techniques like FT-IR, FT-Raman, and NMR are essential tools for analyzing the physical and chemical properties of compounds . These methods provide information on the vibrational modes and electronic structure of molecules. Theoretical calculations, such as time-dependent DFT, can predict the optical properties, such as the nonlinear optical behavior of molecules like 3-methoxyaniline, which could be relevant for 3-Bromo-2-methoxy-N-methylaniline as well . Additionally, the synthesis of related compounds often includes a discussion of their physical properties, such as solubility and melting points, which are crucial for understanding their behavior in different environments .

科学研究应用

光动力疗法应用

3-溴-2-甲氧基-N-甲基苯胺的衍生物已被探索其光动力疗法应用。合成的化合物,例如用含有席夫碱的新苯磺酰胺衍生物取代的锌酞菁,已表现出良好的荧光特性、高单线态氧量子产率和适当的光降解量子产率。这些特性使得它们对光动力疗法中的II型机制非常有用,特别是在癌症治疗中 (Pişkin, Canpolat, & Öztürk, 2020).

材料科学和反应性研究

该化合物还被用于材料科学中,通过铃木交叉偶联反应合成(E)-4-溴-N-((3-溴噻吩-2-基)亚甲基)-2-甲基苯胺衍生物。这些衍生物结合了各种官能团,展示了显着的非线性光学特性,提供了对其前沿分子轨道 (FMO)、分子静电势 (MESP) 和反应性描述符的见解。这表明在开发具有特定电子和光学特性的材料中具有潜在应用 (Rizwan et al., 2021).

缓蚀

此外,3-溴-2-甲氧基-N-甲基苯胺的某些合成衍生物,如N-[(3-溴-2-甲硫噻吩-5-基)亚甲基]-4-甲氧基苯胺,已被用作缓蚀剂。该特定化合物已被证明是盐酸溶液中锌金属的有效缓蚀剂,其抑制效率随着浓度的增加而增加 (Assad, Abdul-Hameed, Yousif, & Balakit, 2015).

安全和危害

“3-Bromo-2-methoxy-N-methylaniline” is classified as Acute Tox. 4 Oral according to the GHS classification . It is harmful if swallowed and may cause skin and eye irritation . Proper safety measures should be taken when handling this compound, including wearing appropriate protective clothing and ensuring good ventilation .

作用机制

Target of Action

3-Bromo-2-methoxy-N-methylaniline is a useful organic compound used in life science-related research . It’s important to note that the targets can vary depending on the context of the research and the specific biochemical pathways being investigated.

Mode of Action

For instance, it can be involved in the Suzuki–Miyaura coupling, a type of cross-coupling reaction . In this reaction, the compound can act as a nucleophile, transferring from boron to palladium .

Biochemical Pathways

As mentioned earlier, it can participate in the suzuki–miyaura coupling reaction . This reaction is a key step in many synthetic pathways used to create complex organic compounds.

Pharmacokinetics

It’s known that the compound is a solid at room temperature and has a density of 1.531 . These properties can influence its bioavailability and pharmacokinetics.

Result of Action

The molecular and cellular effects of 3-Bromo-2-methoxy-N-methylaniline’s action depend on the specific context of its use. In the context of organic synthesis, the compound can help form new carbon-carbon bonds, enabling the creation of complex organic molecules .

Action Environment

The action, efficacy, and stability of 3-Bromo-2-methoxy-N-methylaniline can be influenced by various environmental factors. For instance, the compound is stable under normal temperatures but may react if exposed to high temperatures or incompatible substances . Additionally, the compound’s reactivity can be influenced by the presence of a catalyst, as seen in the Suzuki–Miyaura coupling reaction .

属性

IUPAC Name |

3-bromo-2-methoxy-N-methylaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c1-10-7-5-3-4-6(9)8(7)11-2/h3-5,10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNWWVRXMSRFYMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C(=CC=C1)Br)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2-methoxy-N-methylaniline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amine hydrochloride](/img/structure/B2515528.png)

![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2515534.png)

![6,7-difluoro-1-(4-fluorobenzyl)-3-[(4-methylphenyl)sulfonyl]quinolin-4(1H)-one](/img/structure/B2515537.png)

![2-[4-(4-Fluorophenyl)piperazino]quinoxaline](/img/structure/B2515541.png)

![Ethyl 5-[(2-naphthalen-1-ylacetyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2515548.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2515551.png)